Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)-
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Overview
Description
Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 2-pyridylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the trimethoxybenzoyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The pyridine ring and trimethoxybenzoyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-3-yl)acetamide
- Acetanilide
- 2-Acetamidopyridine
Uniqueness
Acetamide, N-2-pyridyl-2-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of both the pyridine ring and the trimethoxybenzoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications.
Properties
CAS No. |
23771-21-3 |
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Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-oxo-N-pyridin-2-yl-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)17(13)24-3)12(20)10-16(21)19-15-6-4-5-7-18-15/h4-9H,10H2,1-3H3,(H,18,19,21) |
InChI Key |
KLAJESFRESIXBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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